molecular formula C16H17ClN2O3 B11384515 2-(4-chlorophenoxy)-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide

2-(4-chlorophenoxy)-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide

Cat. No.: B11384515
M. Wt: 320.77 g/mol
InChI Key: OFEVMCPFNBJGSV-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide typically involves the following steps:

    Formation of the Chlorophenoxy Intermediate: The starting material, 4-chlorophenol, is reacted with an appropriate acylating agent to form the chlorophenoxy intermediate.

    Formation of the Benzoxazole Intermediate: The benzoxazole moiety is synthesized from an appropriate precursor, such as 2-aminophenol, through cyclization reactions.

    Coupling Reaction: The chlorophenoxy intermediate is then coupled with the benzoxazole intermediate under suitable reaction conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for potential therapeutic effects or as a lead compound in drug discovery.

    Industry: Used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)acetamide: Lacks the benzoxazole moiety.

    N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide: Lacks the chlorophenoxy group.

    2-(4-bromophenoxy)-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide: Contains a bromophenoxy group instead of a chlorophenoxy group.

Uniqueness

The uniqueness of 2-(4-chlorophenoxy)-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H17ClN2O3

Molecular Weight

320.77 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide

InChI

InChI=1S/C16H17ClN2O3/c1-10-2-7-14-13(8-10)16(22-19-14)18-15(20)9-21-12-5-3-11(17)4-6-12/h3-6,10H,2,7-9H2,1H3,(H,18,20)

InChI Key

OFEVMCPFNBJGSV-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=NOC(=C2C1)NC(=O)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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